

A Comparative Pharmacological Profile of Brolamfetamine (DOB) and 2C-B

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Compound of Interest		
Compound Name:	Brolamfetamine	
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This guide provides a detailed, objective comparison of the pharmacological profiles of two notable phenethylamine derivatives: **Brolamfetamine** (DOB) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Both compounds are recognized for their potent activity at serotonin receptors, leading to psychedelic effects. This document summarizes key quantitative data, outlines experimental methodologies for the cited assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their distinct and overlapping pharmacological characteristics.

Introduction

Brolamfetamine (2,5-Dimethoxy-4-bromoamphetamine; DOB) and 2C-B are structurally related psychoactive substances. DOB is a substituted amphetamine, while 2C-B is a phenethylamine, lacking the alpha-methyl group present in DOB.[1][2] This structural difference contributes to variations in their potency, duration of action, and receptor interaction profiles. Both compounds are primarily known for their agonist activity at serotonin 5-HT2 receptors, which is believed to mediate their psychedelic effects.[1][3]

Data Presentation: Quantitative Pharmacological Comparison



The following tables summarize the key in vitro pharmacological parameters for **Brolamfetamine** (DOB) and 2C-B, focusing on their interactions with serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptor	Brolamfetamine (DOB)	2C-B	Reference Radioligand
5-HT2A	59 nM	~40-fold lower affinity than DOB	[³H]Ketanserin
5-HT2C	Data not available	Data not available	-

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) and Efficacy (Emax, %)

Receptor	Brolamfetamine (DOB)	2C-B
5-HT2A	Potent partial agonist (specific EC50 not available in cited literature)	1.2 nM (101% Emax)
5-HT2B	Agonist	13 nM (97% Emax)
5-HT2C	Agonist	0.63 nM (98% Emax)

EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax is the maximum response achievable by the compound, often relative to a reference full agonist.

Table 3: Pharmacokinetic Parameters



Parameter	Brolamfetamine (DOB)	2C-B
Route of Administration	Oral	Oral, Insufflation
Typical Oral Dose	1 - 3 mg	12 - 24 mg
Onset of Action	1 - 2 hours	0.5 - 1.5 hours
Peak Effects	3 - 4 hours	~2.3 hours
Duration of Action	18 - 36 hours	4 - 8 hours
Elimination Half-life	Data not available	1.2 - 2.5 hours

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of **Brolamfetamine** and 2C-B for serotonin receptors (e.g., 5-HT2A).

Methodology:

- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor) are prepared from cultured cells or brain tissue homogenates. This involves cell lysis and centrifugation to isolate the membrane fraction.[4]
- Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound (**Brolamfetamine** or 2C-B).[4]
- Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]



- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[4]
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[4]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Phospholipase C Activation)

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound as an agonist or antagonist at a Gq-coupled receptor, such as the 5-HT2A receptor.

Objective: To determine the potency and efficacy of **Brolamfetamine** and 2C-B as agonists at the 5-HT2A receptor.

Methodology:

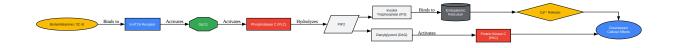
- Cell Culture: A cell line stably expressing the human 5-HT2A receptor is cultured in appropriate media.
- Assay Principle: Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of a stable IP3 metabolite, inositol monophosphate (IP1), can be measured.
- Compound Treatment: Cells are incubated with varying concentrations of the test compound (**Brolamfetamine** or 2C-B) for a specific period.
- Lysis and Detection: Following incubation, the cells are lysed, and the accumulated IP1 is quantified using a detection kit, often based on Homogeneous Time-Resolved Fluorescence



(HTRF) or a similar immunoassay technology.

 Data Analysis: A dose-response curve is generated by plotting the IP1 accumulation against the logarithm of the test compound concentration. Non-linear regression is used to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.[5]

Mandatory Visualizations Signaling Pathway

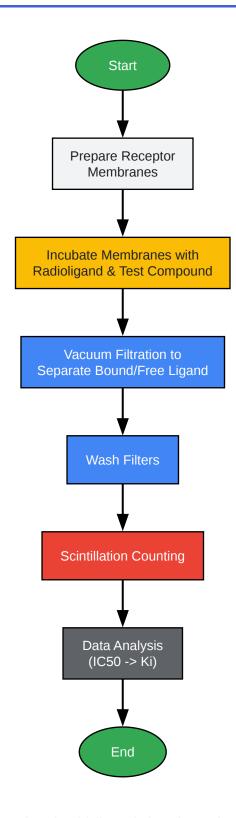


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Caption: 5-HT2A Receptor Gq/11 Signaling Pathway

Experimental Workflows

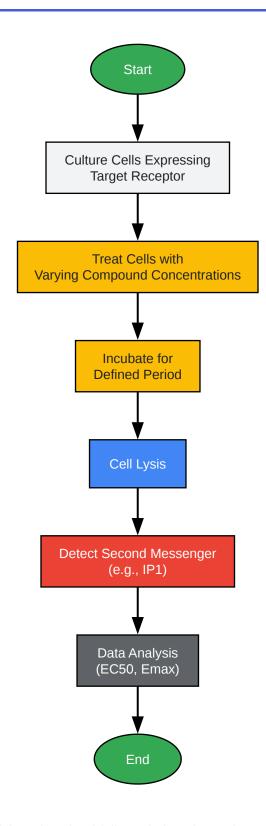




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Caption: Competitive Radioligand Binding Assay Workflow





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Caption: In Vitro Functional Assay Workflow (PLC Activation)



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